molecular formula C19H21NO3 B12447398 2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid

2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid

Cat. No.: B12447398
M. Wt: 311.4 g/mol
InChI Key: YKASMWJEDXOPJJ-UHFFFAOYSA-N
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Description

2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group attached to the benzamido moiety and a methyl group on the benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID typically involves the condensation of 4-tert-butylbenzoyl chloride with 5-methylbenzoic acid in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used include pyridine or triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(4-TERT-BUTYLBENZAMIDO)-5-CARBOXYBENZOIC ACID.

    Reduction: 2-(4-TERT-BUTYLBENZAMINE)-5-METHYLBENZOIC ACID.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in the inflammatory response. The compound may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

    2-(4-TERT-BUTYLBENZAMIDO)BENZOIC ACID: Lacks the methyl group on the benzoic acid moiety.

    2-(4-TERT-BUTYLBENZAMIDO)-3-METHYLBENZOIC ACID: The methyl group is positioned differently on the benzoic acid ring.

    2-(4-TERT-BUTYLBENZAMIDO)-5-ETHYLBENZOIC ACID: Contains an ethyl group instead of a methyl group.

Uniqueness

2-(4-TERT-BUTYLBENZAMIDO)-5-METHYLBENZOIC ACID is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both the tert-butyl and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-5-methylbenzoic acid

InChI

InChI=1S/C19H21NO3/c1-12-5-10-16(15(11-12)18(22)23)20-17(21)13-6-8-14(9-7-13)19(2,3)4/h5-11H,1-4H3,(H,20,21)(H,22,23)

InChI Key

YKASMWJEDXOPJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)O

Origin of Product

United States

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